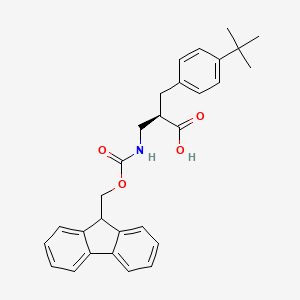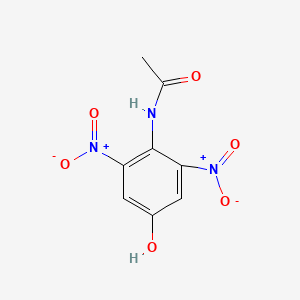![molecular formula C17H12N2O B13985584 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a heterocyclic compound that features a naphthoxazole core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. A general and practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with outstanding functional group tolerance . The reaction conditions often include the use of solvents like chlorobenzene and temperatures around 130-135°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Using reagents like lead(IV) acetate (LTA) in solvents such as tetrahydrofuran (THF).
Reduction: Commonly involves reducing agents like sodium dithionate in aqueous conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its aniline group.
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in THF.
Reduction: Sodium dithionate in water at pH 8-9.
Substitution: Various electrophiles can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphtho[1,2-d]isoxazole derivatives .
Aplicaciones Científicas De Investigación
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors and enzymes, facilitating non-covalent interactions that lead to its biological activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Shares a similar core structure and exhibits comparable photophysical properties.
Naphtho[2,1-d]oxazoles: Another class of compounds with similar synthetic routes and applications.
Uniqueness: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline stands out due to its specific combination of a naphthoxazole core with an aniline group, which imparts unique properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities further highlight its uniqueness.
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-benzo[e][1,3]benzoxazol-2-ylaniline |
InChI |
InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-16-14-4-2-1-3-11(14)7-10-15(16)20-17/h1-10H,18H2 |
Clave InChI |
CJLWWRZOLNNBLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)

![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)

![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
